molecular formula C18H14ClNO3 B13084774 Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Cat. No.: B13084774
M. Wt: 327.8 g/mol
InChI Key: BWIDLUMGRCCOJT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylate esters.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)-5-phenyloxazole-4-carboxylate
  • Ethyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate
  • Ethyl 2-(4-methylphenyl)-5-phenyloxazole-4-carboxylate

Uniqueness

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and may influence its biological activity compared to other similar compounds .

Biological Activity

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds, including this compound, exhibit notable antimicrobial activities. These compounds are believed to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, the compound has shown activity against various strains of bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting signaling pathways critical for cell survival. The compound's mechanism may involve the inhibition of specific kinases or transcription factors that are overactive in cancerous cells .

Hypolipidemic Effects

In vivo studies have shown that this compound can significantly reduce serum cholesterol and triglyceride levels in animal models. At a dietary dose of 0.05%, it reduced cholesterol levels by 23% and triglycerides by 35% in normal rats, with even more pronounced effects observed in hereditary hyperlipidemic rats . This suggests potential applications in managing dyslipidemia and related cardiovascular diseases.

The biological effects of this compound are mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for lipid metabolism and bacterial growth.
  • Receptor Modulation : It can modulate the activity of receptors involved in cell signaling pathways, particularly those related to apoptosis and proliferation.
  • Cytotoxic Effects : Its ability to induce cell death in cancer cells is linked to its interference with cellular signaling networks.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxazole ring and substituents on the phenyl groups can significantly influence the biological activity of the compound. For example:

Compound VariationBiological ActivityIC50 (μM)
This compoundAntimicrobial0.083
Ethyl 2-(3-chlorophenyl)-5-phenyloxazole-4-carboxylateAnticancer0.069
Ethyl 2-(4-bromophenyl)-5-phenyloxazole-4-carboxylateHypolipidemic0.050

This table illustrates how slight changes in chemical structure can lead to variations in potency against specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis showed increased annexin V staining, confirming the induction of programmed cell death .

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-2-22-18(21)15-16(12-6-4-3-5-7-12)23-17(20-15)13-8-10-14(19)11-9-13/h3-11H,2H2,1H3

InChI Key

BWIDLUMGRCCOJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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